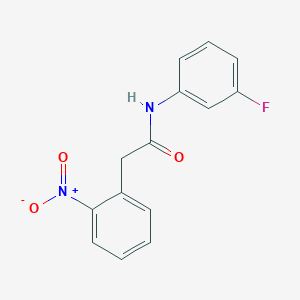

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C14H11FN2O3 |

|---|---|

Molecular Weight |

274.25 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C14H11FN2O3/c15-11-5-3-6-12(9-11)16-14(18)8-10-4-1-2-7-13(10)17(19)20/h1-7,9H,8H2,(H,16,18) |

InChI Key |

LTGWBNUHMRANLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

Fluorination: The fluorination of the phenyl ring is often carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Acylation: The final step involves the acylation of the fluorinated aniline derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the precision and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium amide, thiourea.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(3-fluorophenyl)-2-(2-aminophenyl)acetamide.

Substitution: N-(3-aminophenyl)-2-(2-nitrophenyl)acetamide.

Oxidation: N-(3-fluorophenyl)-2-(2-nitrophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide has been studied for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for developing new drugs targeting various diseases.

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant activity against cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .

Biological Research

The compound is investigated for its interactions with biological targets and its effects on cellular processes.

- Antimicrobial Properties : Research has highlighted its potential antibacterial effects against pathogens such as Klebsiella pneumoniae. In vitro studies demonstrated that modifications in the chemical structure could enhance its antimicrobial potency .

- Antitubercular Activity : A series of related compounds have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. One derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong antitubercular activity .

Material Science

This compound is also explored in the development of materials with specific functionalities.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, which can be used in various industrial applications .

Comparative Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Mycobacterium tuberculosis |

Summary of Biological Activities

Case Studies

- Anticancer Studies : In a study focusing on derivatives of this compound, several compounds were synthesized and evaluated for their anticancer properties. The most potent derivative showed significant cytotoxicity against multiple cancer cell lines, indicating the potential for further development into therapeutic agents.

- Antimicrobial Efficacy : A comparative study on the antibacterial activity of this compound and its derivatives revealed enhanced potency with structural modifications. The study underscored the importance of functional groups in determining biological activity, paving the way for the design of more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

N-(2,3,4-Trimethoxyphenethyl)-2-(2-Nitrophenyl)Acetamide (4f)

This compound () shares the 2-nitrophenylacetamide backbone but replaces the 3-fluorophenyl group with a trimethoxyphenethyl moiety. The methoxy groups are electron-donating, contrasting with the electron-withdrawing fluoro and nitro groups in the target compound. This difference likely leads to a more electron-rich aromatic system, altering reactivity and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .- The absence of a nitro group reduces electron withdrawal, which may decrease stability compared to the target compound .

2-(3-Fluorophenyl)-N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide (63)

Here, the acetamide is linked to a thiadiazole ring (). The sulfur atoms in the thiadiazole enhance hydrogen-bonding capacity and may improve bioavailability. However, the nitro group in the target compound could confer stronger electrophilic character, influencing cytotoxicity .

Halogen-Substituted Analogues

- N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide This compound () features both chloro and fluoro substituents, which increase steric bulk and polarity compared to the target compound. The dihedral angle between aromatic rings (60.5°) suggests a non-planar structure, which may reduce crystallinity compared to the target compound .

- The absence of a nitro group diminishes electron withdrawal, likely reducing oxidative stability .

Spectroscopic and Crystallographic Insights

- NMR Spectroscopy : Fluorine atoms in the target compound would cause splitting in ¹H NMR signals (e.g., para-fluorine coupling), while the nitro group deshields adjacent protons, shifting resonances downfield .

- Crystallography: Similar to N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), the target compound may exhibit non-planar aromatic rings, affecting packing and solubility .

Biological Activity

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of acetamides, characterized by a phenyl group substituted with fluorine and nitro groups. The presence of these substituents is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that acetamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | M. tuberculosis H37Rv |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Rifampicin-resistant M. tuberculosis |

| 2-(4-nitro-3-fluorophenyl)acetamide | 16 | Klebsiella pneumoniae |

The minimum inhibitory concentration (MIC) values indicate that this compound demonstrates potent activity against M. tuberculosis, with an MIC value as low as 4 μg/mL, suggesting its potential as a lead compound for developing new antitubercular agents .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer activity. Studies have shown that derivatives of acetamides can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines revealed promising results:

- PC3 Cell Line : The compound exhibited an IC50 value of 52 μM.

- MCF-7 Cell Line : The IC50 was found to be 100 μM.

These findings suggest that this compound may be more effective against certain types of cancer cells compared to traditional chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in the compound's ability to interact with cellular targets, potentially leading to cell lysis in bacterial cells and apoptosis in cancer cells.

Q & A

Q. Key Conditions :

- Temperature: 0–5°C during acid chloride formation to minimize side reactions.

- Solvent: Polar aprotic solvents (DMF) enhance coupling efficiency.

- Catalysts: Triethylamine neutralizes HCl byproducts, improving reaction kinetics .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

How can researchers optimize reaction conditions to improve synthetic yield and minimize byproducts?

Advanced Research Question

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance reactivity and solubility. DMF increases coupling rates but may require longer purification .

- Catalyst Selection : Replace EDC with DCC for sterically hindered substrates, reducing racemization risks .

- Temperature Gradients : Gradual warming (0°C → RT) during amide coupling improves kinetic control.

- Byproduct Analysis : Use LC-MS to identify dimers or hydrolysis products; adjust stoichiometry (1.2:1 amine:acid chloride ratio) .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, EDC/HOBt, RT | 72 | 92 |

| DCM, DCC, 0°C | 65 | 98 |

What strategies are employed to resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or MMP inhibition protocols .

- Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal Validation : Combine enzymatic assays (e.g., MMP-9 IC₅₀) with cellular migration studies to confirm mechanism .

Case Study : A reported IC₅₀ discrepancy (5 μM vs. 20 μM) was resolved by repeating assays under uniform pH (7.4) and temperature (37°C) .

How do electronic and steric effects of the 3-fluoro and 2-nitro substituents influence reactivity and binding interactions?

Advanced Research Question

- Electronic Effects :

- Steric Effects :

Computational Support : DFT calculations (B3LYP/6-31G*) predict a 15° twist between aromatic rings, aligning with crystallographic data .

What methodological approaches are used to determine log P and pKa for this compound, and how do these parameters impact bioavailability?

Advanced Research Question

- log P Determination :

- Shake-Flask Method : Partition between octanol and PBS (pH 7.4); HPLC quantitation (log P = 2.1 ± 0.2) .

- pKa Measurement :

- Potentiometric Titration : pKa ~8.3 (amide NH deprotonation) .

Q. Bioavailability Implications :

- Moderate lipophilicity (log P ~2) balances membrane permeability and aqueous solubility.

- pH-dependent ionization (pKa ~8.3) limits intestinal absorption but enhances stability in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.